molecular formula C15H23BrN2O B14776458 2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14776458
M. Wt: 327.26 g/mol
InChI Key: DTVZBHOUVZDGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and recoverable catalysts ensures that the process is efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield corresponding alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3

InChI Key

DTVZBHOUVZDGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)Br)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.